Tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]pyrrolidine-1-carboxylate
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Description
The compound contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is a part of many bioactive heterocyclic compounds and is of wide interest due to its diverse biological and clinical applications . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The benzimidazole and pyridine moieties can potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole moiety could potentially make the compound amphoteric in nature, showing both acidic and basic properties .Mechanism of Action
Properties
IUPAC Name |
tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-21(2,3)28-20(27)25-12-11-15(13-25)23-18-9-6-10-19(24-18)26-14-22-16-7-4-5-8-17(16)26/h4-10,14-15H,11-13H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHFLGCIDBLXGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC(=CC=C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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